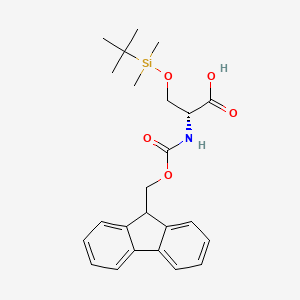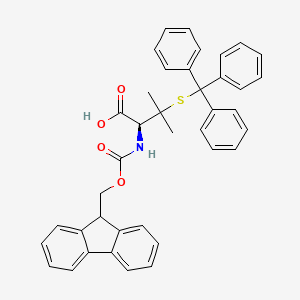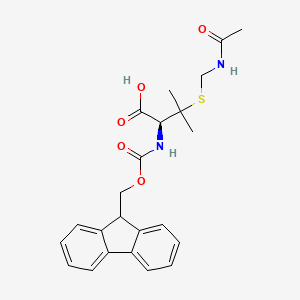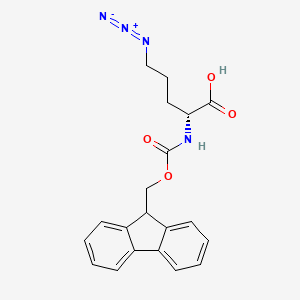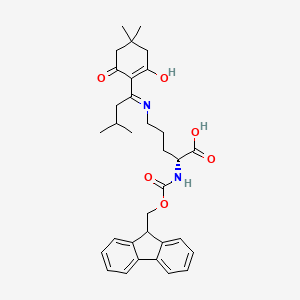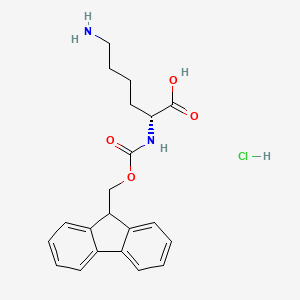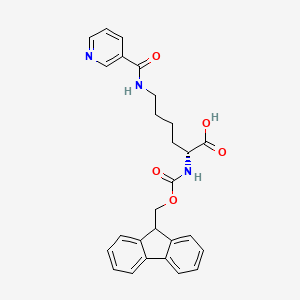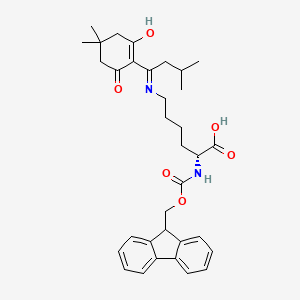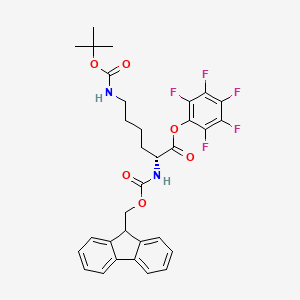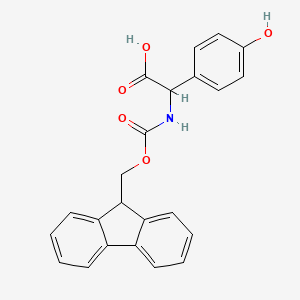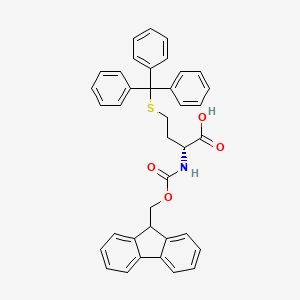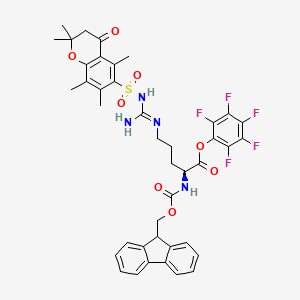
Fmoc-Arg(Pmc)-OPfp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Arg(Pmc)-OPfp: , also known as N-α-Fmoc-Nω-(2,2,5,7,8-pentamethylchroman-6-sulfonyl)-L-arginine pentafluorophenyl ester, is a derivative of arginine used in solid-phase peptide synthesis. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a pentamethylchroman-6-sulfonyl (Pmc) group at the side chain of arginine. The pentafluorophenyl (Pfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.
作用机制
- The compound’s role is to protect specific functional groups during peptide synthesis while allowing efficient peptide bond formation .
- The Pmc group can be selectively removed by trifluoroacetic acid (TFA) treatment, allowing subsequent peptide elongation or deprotection .
Target of Action
Mode of Action
Biochemical Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Pmc)-OPfp involves multiple steps:
Protection of Arginine: The arginine molecule is first protected at the N-terminus with the Fmoc group and at the side chain with the Pmc group.
Activation of Carboxyl Group: The carboxyl group of the protected arginine is then activated using pentafluorophenyl ester, typically in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of arginine are protected with Fmoc and Pmc groups.
Activation: The protected arginine is then activated with pentafluorophenyl ester using automated peptide synthesizers to ensure high yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions: The Pmc group can be removed using trifluoroacetic acid (TFA), allowing for further functionalization of the arginine side chain.
Coupling Reactions: The activated carboxyl group (Pfp ester) readily forms peptide bonds with amino groups of other amino acids, facilitating peptide synthesis.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of the Pmc group.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are commonly used for activating the carboxyl group.
Major Products:
Peptides: The primary products formed are peptides with arginine residues, which are crucial for various biological functions.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Arg(Pmc)-OPfp is extensively used in the synthesis of peptides, which are essential for studying protein functions and interactions.
Biology:
Protein Engineering: The compound is used to incorporate arginine residues into synthetic proteins, aiding in the study of protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound are used in the development of therapeutic agents, including enzyme inhibitors and receptor agonists.
Industry:
Biotechnology: The compound is used in the production of synthetic peptides for various industrial applications, including diagnostics and therapeutics.
相似化合物的比较
Fmoc-Arg(Pbf)-OH: Another arginine derivative with a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
Fmoc-Arg(Me,Pbf)-OH: A methylated version of Fmoc-Arg(Pbf)-OH.
Fmoc-hArg(Pbf)-OH: A homologue of Fmoc-Arg(Pbf)-OH with a different side chain structure.
Uniqueness:
Pmc Group: The Pmc group in Fmoc-Arg(Pmc)-OPfp provides unique stability and protection during peptide synthesis, making it suitable for synthesizing complex peptides with multiple arginine residues.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39F5N4O8S/c1-19-20(2)37(21(3)29-28(51)17-41(4,5)58-35(19)29)59(54,55)50-39(47)48-16-10-15-27(38(52)57-36-33(45)31(43)30(42)32(44)34(36)46)49-40(53)56-18-26-24-13-8-6-11-22(24)23-12-7-9-14-25(23)26/h6-9,11-14,26-27H,10,15-18H2,1-5H3,(H,49,53)(H3,47,48,50)/t27-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLRWMCDEBEALM-MHZLTWQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39F5N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
